molecular formula C12H10ClN B1421517 3-(4-Chlorophenyl)-4-methylpyridine CAS No. 1187163-33-2

3-(4-Chlorophenyl)-4-methylpyridine

Cat. No. B1421517
M. Wt: 203.67 g/mol
InChI Key: DDNYGQODTXTCEW-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4-methylpyridine, or 3-CMP, is a synthetic compound that has been studied for its potential applications in medical and scientific research. It is a derivative of pyridine, a heterocyclic aromatic compound found in various plants and animals, and has been studied for its possible use in the synthesis of other compounds, as well as its potential biochemical and physiological effects.

Scientific Research Applications

1. Molecular Structure and Spectroscopy

Research has explored the unique molecular structures and spectroscopic properties of compounds related to 3-(4-Chlorophenyl)-4-methylpyridine. For instance, studies have investigated the complex formation and properties of related molecules, often focusing on their crystal structures and spectroscopic characteristics. These studies provide valuable insights into the molecular behavior and interactions of these compounds, contributing significantly to the field of molecular chemistry and materials science (Malarski et al., 1987), (Majerz et al., 1990).

2. Photophysical and Electrochemical Properties

Studies have also delved into the photophysical and electrochemical properties of compounds related to 3-(4-Chlorophenyl)-4-methylpyridine, such as their redox behavior and luminescent properties. This research is crucial for understanding how these compounds can be applied in various technological and industrial applications, including in the development of electronic and photonic devices (Neve et al., 1999).

3. Applications in Material Science

The study of compounds like 3-(4-Chlorophenyl)-4-methylpyridine has significant implications in material science, particularly in the development of new materials with unique properties. For instance, research into the preparation and characterization of nonclassical tetraazaporphyrins and related compounds reveals potential applications in creating materials with novel optical and electronic properties (Kimura et al., 2011).

4. Theoretical and Computational Chemistry

Theoretical and computational studies have been conducted to better understand the molecular dynamics and electronic structures of these compounds. Such research is vital for predicting the behavior of these molecules under various conditions and can guide practical applications in chemistry and material science (Kimura et al., 2016).

properties

IUPAC Name

3-(4-chlorophenyl)-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c1-9-6-7-14-8-12(9)10-2-4-11(13)5-3-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNYGQODTXTCEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-4-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.